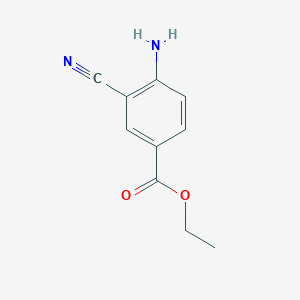

Ethyl 4-amino-3-cyanobenzoate

Description

Contextualization within Benzoic Acid Ester Derivatives

Benzoic acid and its derivatives are a broad class of organic compounds with a long history of application in diverse fields such as food preservation, pharmaceuticals, and industrial synthesis. wikipedia.orgresearchgate.netijcrt.org Benzoic acid esters, or benzoates, are formed by the reaction of benzoic acid with an alcohol and are significant as precursors in the production of other organic substances. wikipedia.org These esters are integral to the synthesis of a wide array of compounds, including dyes, perfumes, and pharmaceuticals. researchgate.net The presence of the ethyl ester group in Ethyl 4-amino-3-cyanobenzoate firmly places it within this important class of chemicals, inheriting the reactivity and synthetic potential associated with benzoates. organic-chemistry.org

Significance of Multifunctionalized Aromatic Compounds in Organic Synthesis

Aromatic compounds are fundamental in medicinal chemistry and drug discovery due to their rigid, planar structures and their ability to engage in various non-covalent interactions with biological targets. jocpr.comfastercapital.com The strategic placement of multiple functional groups on an aromatic ring, as seen in this compound, creates what are known as multifunctionalized aromatic compounds. These compounds are of particular importance because they offer multiple points for chemical modification, allowing for the fine-tuning of properties like solubility, bioavailability, and biological activity. fastercapital.com

The amino group, a common feature in many biologically active molecules, can act as a hydrogen bond donor or a nucleophile. The cyano group is a versatile functional group that can be converted into other functionalities such as carboxylic acids, amides, or amines. The ethyl ester provides another site for modification, for instance, through hydrolysis or transesterification. The combination of an electron-donating amino group and an electron-withdrawing cyano group on the aromatic ring creates a "push-pull" electronic structure, which can enhance the molecule's reactivity in certain chemical reactions. vulcanchem.com This multifunctionality makes such compounds highly valuable as scaffolds in the development of new therapeutic agents and functional materials. mdpi.comacs.org

Overview of Research Trajectories for Aminocyanobenzoates

The research landscape for aminocyanobenzoates, the chemical class to which this compound belongs, is expanding. These compounds serve as crucial intermediates in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. For instance, related compounds like ethyl 4-aminobenzoate (B8803810) are used in the synthesis of aromatic amines, which are important in the development of anticancer agents. orgsyn.org Similarly, derivatives such as ethyl 4-amino-3-methylbenzoate are precursors for antitumor and antiviral agents. nih.gov

The general methodology for synthesizing derivatives of cyanobenzoic acid is a subject of ongoing research, with efforts focused on developing more efficient and scalable processes. google.com The interest in this class of compounds stems from their potential application in creating novel pharmaceuticals and materials by leveraging the reactive sites offered by the amino, cyano, and ester functionalities.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 4-amino-3-cyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUICQOVWOBJPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Amino 3 Cyanobenzoate and Analogues

Classical Synthetic Approaches

Traditional methods for synthesizing ethyl 4-amino-3-cyanobenzoate and its analogues often rely on well-established, multi-step reaction sequences. These approaches, while effective, typically involve harsh reaction conditions and the use of stoichiometric reagents.

Nitration and Subsequent Reduction Strategies for the Amino Group Precursors

A common strategy to introduce the amino group at the C4 position of the benzene (B151609) ring involves the nitration of a suitable precursor, followed by the reduction of the resulting nitro group.

For instance, the synthesis can start from a benzoic acid derivative. The nitration of 4-aminobenzoic acid itself can be a challenging process due to the activating and directing effects of the amino group, which can lead to multiple products or oxidation. ontosight.ai A more controlled approach involves the nitration of a protected form, such as 4-acetamidobenzoic acid. rjptonline.org The nitration of 4-acetamidobenzoic acid using a mixture of sulfuric acid and nitric acid yields 4-acetamido-3-nitrobenzoic acid. rjptonline.org This intermediate can then be subjected to reduction to form 4-acetamido-3-aminobenzoic acid. rjptonline.org

Alternatively, nitration of benzoic acid or its esters like methyl benzoate (B1203000) can be performed, followed by reduction of the nitro group. nbinno.com For example, the nitration of ethyl p-nitrobenzoate is a key step in the synthesis of ethyl p-aminobenzoate, a related compound. orgsyn.org The subsequent reduction of the nitro group is a critical step.

Common reduction methods include the use of metals like tin in the presence of hydrochloric acid or iron in acidic media. rjptonline.orgorgsyn.org For example, 4-acetamido-3-nitrobenzoic acid can be reduced using SnCl2 in ethanol (B145695) and concentrated HCl. rjptonline.org

Table 1: Examples of Nitration and Reduction Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Acetamidobenzoic acid | H₂SO₄, HNO₃, 4-8°C | 4-Acetamido-3-nitrobenzoic acid | 68 | rjptonline.org |

| 4-Acetamido-3-nitrobenzoic acid | SnCl₂, conc. HCl, Ethanol, Reflux | 4-Acetamido-3-aminobenzoic acid | 58 | rjptonline.org |

| Ethyl p-nitrobenzoate | H₂, Platinum oxide catalyst, 95% Ethanol | Ethyl p-aminobenzoate | 91-100 | orgsyn.org |

Sandmeyer Reaction Pathways for the Cyano Group Introduction

The Sandmeyer reaction is a cornerstone in aromatic chemistry for the introduction of a cyano group onto an aromatic ring. wikipedia.orgorganic-chemistry.org This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) cyanide salt. wikipedia.orgunacademy.com

In the context of this compound synthesis, a suitable precursor would be an aniline (B41778) derivative. For example, starting from an aminobenzoic acid, the amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid) at low temperatures. scirp.orgscirp.org The resulting diazonium salt is then reacted with copper(I) cyanide to introduce the cyano group. wikipedia.orgorganic-chemistry.org

Careful control of temperature and pH is crucial during the cyanation step to obtain good yields and minimize side reactions, such as hydroxylation. scirp.orgscirp.org The Sandmeyer reaction is a versatile method that allows for the synthesis of various benzonitriles. wikipedia.org The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org

Table 2: Key Features of the Sandmeyer Reaction for Cyanation

| Feature | Description | Reference |

| Reaction Type | Radical-nucleophilic aromatic substitution | wikipedia.org |

| Reagents | Aryl diazonium salt, Copper(I) cyanide (CuCN) | wikipedia.orgunacademy.com |

| Key Transformation | Conversion of an aromatic amino group to a cyano group | organic-chemistry.org |

| Catalyst | Copper(I) salts | wikipedia.org |

Esterification Techniques for Carboxylic Acid Precursors

The final step in the synthesis of this compound is typically the esterification of the corresponding carboxylic acid precursor, 4-amino-3-cyanobenzoic acid.

Fischer esterification is a widely used method for this transformation. bond.edu.auacs.org This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid. bond.edu.auacs.org The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, a related compound, is achieved by refluxing 4-amino-3-nitrobenzoic acid in methanol (B129727) with catalytic sulfuric acid. bond.edu.auacs.org A similar approach can be applied for the ethyl ester. The reaction time can vary from 30 minutes to several hours to achieve a workable yield. bond.edu.auacs.org

Modern and Sustainable Synthetic Methodologies

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. This includes the use of catalytic systems and adherence to the principles of green chemistry.

Catalytic Reductions of Nitro Precursors to Amino

Catalytic hydrogenation is a more efficient and cleaner alternative to traditional metal-acid reductions for converting nitro groups to amines. orgsyn.orgorgsyn.org This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. orgsyn.orgoup.comgoogle.com

The catalytic reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate using a platinum oxide catalyst in ethanol is a highly efficient process, often yielding quantitative results in a short time. orgsyn.org Similarly, amorphous nickel catalysts have been used for the hydrogenation of nitrobenzoates to aminobenzoates with high yields. google.com These catalytic methods are often preferred in laboratory settings due to their convenience and high efficiency. orgsyn.org

Electrocatalytic reduction presents another modern approach. For instance, substituted nitrobenzenes can be selectively reduced to their corresponding anilines using a polyoxometalate redox mediator. acs.org This method has been successfully applied to the reduction of ethyl-4-nitrobenzoate to ethyl-4-aminobenzoate. acs.org

Table 3: Comparison of Reduction Methods for Nitroarenes

| Method | Reagents/Catalyst | Advantages | Disadvantages | Reference(s) |

| Metal-Acid Reduction | Sn/HCl, Fe/HCl | Inexpensive reagents | Harsh conditions, stoichiometric waste | rjptonline.orgorgsyn.org |

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Raney Ni | High efficiency, clean reaction | Use of flammable H₂ gas, expensive catalysts | orgsyn.orgorgsyn.orggoogle.com |

| Electrocatalytic Reduction | Polyoxometalate mediator | Mild conditions, high selectivity | Requires specialized electrochemical setup | acs.org |

Green Chemistry Approaches in Aminocyanobenzoate Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vapourtec.comrsc.org In the context of aminocyanobenzoate synthesis, this translates to using safer solvents, renewable feedstocks, and catalytic methods to improve atom economy and energy efficiency. vapourtec.comrsc.org

One area of focus is the use of greener solvents. While many classical syntheses employ volatile organic solvents, research is ongoing to replace these with more environmentally benign alternatives like water or ionic liquids. frontiersin.orgresearchgate.net

Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, aligns with green chemistry principles by reducing waste and saving time and resources. rsc.org The biosynthesis of aminobenzoic acids from renewable resources like glucose using microorganisms is also an emerging green alternative to petroleum-based chemical synthesis. mdpi.com

Flow chemistry is another technology that supports green chemistry by enabling safer, more efficient, and scalable reactions. vapourtec.com The use of photochemical and electrochemical methods, which utilize photons and electrons to drive reactions, can also eliminate the need for hazardous reagents. vapourtec.com

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing rapid and uniform heating.

In the synthesis of heterocyclic systems analogous to the aminobenzonitrile framework, microwave heating has proven highly effective. For instance, the synthesis of 4-amino-3-cyano-N-arylpyrazoles has been successfully achieved using a microwave-activated Thorpe-Ziegler cyclization as the key step. researchgate.net Similarly, the rapid synthesis of 3-aminobenzo[b]thiophenes from 2-halobenzonitriles and methyl thioglycolate is accomplished in 58–96% yield by heating with microwave irradiation at 130 °C in DMSO. rsc.org Another example is the one-pot cyclization to produce ethyl-quinolon-4-one-3-carboxylates, where microwave irradiation under open-vessel conditions effectively drives the reaction by removing the ethanol byproduct, a significant improvement over conventional heating methods that require high-boiling-point solvents and long reflux times. researchgate.net

Research on the synthesis of related benzoate esters, such as ethyl 4-nitrobenzoate (B1230335), highlights the benefits of microwave technology. Using microwave irradiation (2450 MHz, 300 W) in a solvent-free system can increase yields and significantly reduce energy consumption. wordpress.com These examples underscore the potential of microwave-assisted routes for the efficient synthesis of this compound, offering advantages in speed and efficiency.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Compounds

| Product/Reaction | Conventional Method | Microwave Method | Yield Improvement | Time Reduction | Reference |

| Ethyl-quinolon-4-one-3-carboxylates | 250 °C in Dowtherm A | Open-vessel, 210W | Comparable to better | Hours to minutes | researchgate.net |

| 3-Aminobenzo[b]thiophenes | N/A | 130 °C, 15 min | High yields (58-96%) | N/A (enabling) | rsc.org |

| 4-Amino-3-cyano-N-arylpyrazoles | Conventional heating | Microwave activation | Improved yields | Significant | researchgate.net |

Flow Chemistry Applications in Synthesis Optimization

Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, offers enhanced control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing. While specific literature on the flow synthesis of this compound is not prominent, the application of this technology to key transformations involved in its synthesis, particularly the Sandmeyer reaction, is well-documented.

The Sandmeyer reaction, which converts an aryl diazonium salt into an aryl cyanide, is a critical step for introducing the cyano group. However, diazonium salts are notoriously unstable and potentially explosive, making their handling in large-scale batch reactions hazardous. sci-hub.se Flow chemistry mitigates these risks by generating and consuming the hazardous diazonium intermediate in small volumes continuously, preventing its accumulation. pharmablock.com This "make-and-use" approach significantly enhances the safety of the process. researchgate.net

Studies have demonstrated the successful transposition of Sandmeyer reactions from batch to continuous flow, achieving high yields and improved safety profiles. sci-hub.seresearchgate.net For example, a flow process for Sandmeyer chlorination was developed that allowed for safe diazotization at 0°C with a 10-minute residence time, resulting in a 60% yield. sci-hub.se Furthermore, flow chemistry has been applied to the synthesis of various substituted benzonitriles. A stepwise aromatic nucleophilic substitution on difluoro-benzonitriles was achieved with high selectivity and extremely short reaction times in a flow system. nih.gov The synthesis of o-aminobenzophenones from 2-aminobenzonitriles has also been reported using continuous flow chemistry with Grignard reagents. researchgate.netmdpi.com

These examples highlight the immense potential of flow chemistry for optimizing the synthesis of this compound, particularly for safely and efficiently performing the crucial cyanation step.

Chemo- and Regioselective Synthesis Considerations

The precise arrangement of the amino, cyano, and ethyl ester groups on the benzene ring is paramount. This requires careful strategic planning, focusing on directing group effects and the selective transformation of functional groups.

Strategies for Ortho-, Meta-, and Para-Substitution Control

Controlling the position of substituents on an aromatic ring is a fundamental challenge in organic synthesis. The relative positions of the functional groups in this compound (amino and cyano are ortho, ester and amino are para, ester and cyano are meta) demand a regioselective synthetic strategy.

One of the most effective strategies is to begin with a starting material where the desired substitution pattern is already established. For instance, a synthetic route could start from a pre-substituted toluene (B28343) derivative, such as 2-amino-4-nitrotoluene. In this molecule, the relative positions of the key groups are already set, and subsequent reactions transform them into the desired functionalities.

Another powerful technique involves the use of directing groups. A well-documented procedure demonstrates the ortho-alkylation of anilines, which can be adapted for this type of synthesis. In a synthesis of ethyl 4-amino-3-methylbenzoate, the amino group of ethyl 4-aminobenzoate (B8803810) is used to direct a methylthiomethyl group to the ortho position (position 3). This intermediate is then desulfurized using Raney Nickel to yield the final 3-methyl product. researchgate.net This illustrates how an existing functional group can be leveraged to introduce a new substituent at a specific adjacent position.

Furthermore, multi-step patented processes describe the synthesis of various cyanobenzoic acid derivatives by starting with appropriately substituted precursors and carrying out a sequence of reactions, including halogen exchange and functional group interconversions, to build the final molecule.

Selectivity in Functional Group Interconversions

A molecule like this compound contains three distinct functional groups (amine, nitrile, ester), each with its own reactivity. A key challenge is to modify one group without affecting the others. This requires the use of chemoselective reagents and carefully controlled reaction conditions.

Selective Reduction: A common transformation is the reduction of a nitro group to an amine. This must be done without reducing the ester or cyano groups. While powerful reagents like lithium aluminum hydride (LiAlH₄) would indiscriminately reduce the ester and nitrile, milder and more selective methods are effective.

Indium/Ammonium (B1175870) Chloride: The reduction of ethyl 4-nitrobenzoate to ethyl 4-aminobenzoate can be achieved in high yield (90%) using indium powder and ammonium chloride in aqueous ethanol, a method that is selective for the nitro group. orgsyn.org

Metal/Acid Systems: Classical methods like using iron in hydrochloric acid (Fe/HCl) or tin(II) chloride in HCl (SnCl₂/HCl) are standard for selectively reducing nitro groups in the presence of other functionalities like nitriles and esters.

Catalytic Hydrogenation: Hydrogen gas with a palladium-on-carbon catalyst (H₂/Pd/C) is also a widely used method for this selective reduction.

Amino to Cyano Group Conversion: The transformation of a primary aromatic amine into a nitrile is typically accomplished via the Sandmeyer reaction. This two-step process involves:

Diazotization: The amine is treated with a cold solution of sodium nitrite (NaNO₂) and a strong acid like HCl to form a diazonium salt.

Cyanation: The resulting diazonium salt is then treated with a copper(I) cyanide salt to introduce the cyano group onto the ring. This sequence is highly effective for installing a nitrile at a specific position formerly occupied by an amino group.

Selective Oxidation: In routes that might build the molecule from a methyl-substituted precursor, the oxidation of a methyl group to a carboxylic acid is a necessary step. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can accomplish this transformation. The selectivity of such a reaction would depend on the other functional groups present on the ring and may require protective group strategies.

Table 2: Examples of Selective Functional Group Interconversions (FGIs)

| Starting Group | Target Group | Reagent(s) | Selectivity Notes | Reference |

| Aromatic Nitro (-NO₂) ** | Aromatic Amine (-NH₂) | In/NH₄Cl in aq. EtOH | Selective over ester group. | orgsyn.org |

| Aromatic Nitro (-NO₂) | Aromatic Amine (-NH₂) | Fe/HCl or SnCl₂/HCl | Selective over ester and nitrile groups. | |

| Aromatic Amine (-NH₂) | Aromatic Nitrile (-CN) | 1. NaNO₂/HCl; 2. CuCN | Classic Sandmeyer reaction. | |

| Aromatic Methyl (-CH₃) ** | Carboxylic Acid (-COOH) | KMnO₄ | Powerful oxidation; may require protection of other groups. | |

| Ester (-COOR) | Aldehyde (-CHO) | DIBAL-H (1 equiv, low temp) | Selective reduction of ester to aldehyde is possible. |

Chemical Reactivity and Transformation Studies of Ethyl 4 Amino 3 Cyanobenzoate

Reactions Involving the Amino Group

The amino group (-NH₂) of Ethyl 4-amino-3-cyanobenzoate is a primary aromatic amine, which imparts a rich and varied reactivity to the molecule. This functionality can be readily transformed into other key synthetic handles, enabling a broad range of subsequent chemical modifications.

Diazotization and Subsequent Transformations (e.g., Sandmeyer, Balz-Schiemann)

One of the most powerful transformations of primary aromatic amines is their conversion to diazonium salts. masterorganicchemistry.com This is typically achieved by treating the amine with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com The resulting diazonium salt of this compound is a highly versatile intermediate that can undergo a variety of subsequent reactions to replace the diazonium group with other functionalities.

The Sandmeyer reaction provides a classic method for introducing a range of substituents onto the aromatic ring. wikipedia.org By treating the diazonium salt with copper(I) salts, the diazonium group can be replaced by a halide (Cl, Br), a cyano group, or other functionalities. masterorganicchemistry.comwikipedia.org For instance, the reaction with copper(I) chloride or copper(I) bromide would yield ethyl 4-chloro-3-cyanobenzoate or ethyl 4-bromo-3-cyanobenzoate, respectively.

Another important transformation is the Balz-Schiemann reaction , which is used to introduce a fluorine atom onto the aromatic ring. masterorganicchemistry.com This involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt, which can be prepared by treating the diazonium salt with fluoroboric acid (HBF₄). masterorganicchemistry.com

These diazotization-based transformations are summarized in the table below:

| Reaction Name | Reagents | Product |

| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | Ethyl 4-chloro-3-cyanobenzoate |

| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | Ethyl 4-bromo-3-cyanobenzoate |

| Balz-Schiemann | NaNO₂, HBF₄; then heat | Ethyl 4-fluoro-3-cyanobenzoate |

Acylation and Sulfonylation Reactions

The amino group of this compound can readily undergo acylation reactions with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. For example, reaction with acetyl chloride in the presence of a base would yield Ethyl 4-acetamido-3-cyanobenzoate.

Similarly, sulfonylation of the amino group can be achieved by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to form a sulfonamide. These reactions are useful for protecting the amino group or for introducing new functionalities into the molecule.

Condensation Reactions leading to Imines and Schiff Bases

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ijacskros.commasterorganicchemistry.com This reaction is typically catalyzed by an acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond of the imine. researchgate.net The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and for synthesizing a variety of heterocyclic compounds. ijacskros.com Research has shown that these reactions can be carried out using various catalysts and solvents, with some methods even being performed under solvent-free conditions. amazonaws.comnih.gov

A general representation of this reaction is shown below:

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Aldehyde (R-CHO) | Imine/Schiff Base |

| This compound | Ketone (R₂C=O) | Imine/Schiff Base |

Nucleophilic Aromatic Substitution Enabled by the Amino Group

While the amino group itself is not a leaving group, its presence on the aromatic ring can influence nucleophilic aromatic substitution (SNAAr) reactions. The amino group is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. However, in the context of SNAAr, the presence of strongly electron-withdrawing groups at the ortho and/or para positions is typically required to facilitate the attack of a nucleophile. libretexts.org In the case of this compound, the cyano group provides some electron-withdrawing character, but additional activation may be necessary for efficient SNAAr to occur.

Reactions Involving the Cyano Group

The cyano group (-C≡N) of this compound is another key functional handle that can be transformed into other important chemical moieties.

Hydrolysis and Alcoholysis of the Nitrile Functionality

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. orgsyn.org In the case of this compound, hydrolysis of the nitrile would lead to the formation of a dicarboxylic acid derivative, specifically 4-amino-3-carboxybenzoic acid ethyl ester. This transformation is a valuable method for introducing an additional carboxylic acid group into the molecule. The hydrolysis can also be stopped at the amide stage under controlled conditions. orgsyn.org

Alcoholysis of the nitrile group, carried out in the presence of an alcohol and a strong acid catalyst, can lead to the formation of an ester. This reaction provides an alternative route to di-ester derivatives of the parent molecule.

The enzymatic hydrolysis of nitriles using nitrilases is also a well-established and environmentally friendly alternative to chemical methods, offering high selectivity and mild reaction conditions. sci-hub.seresearchgate.netresearchgate.net

Reduction of the Cyano Group to Amines or Aldehydes

The cyano group in this compound is susceptible to reduction, typically yielding a primary amine. This transformation is a fundamental method for introducing an aminomethyl group. Catalytic hydrogenation is a common and effective method for this purpose.

The selective reduction of the nitrile in the presence of an ester group is achievable under controlled conditions. Various catalysts, particularly those based on noble metals like palladium, ruthenium, or rhodium, as well as non-precious metal catalysts based on cobalt or nickel, are employed. thieme-connect.de The choice of catalyst, solvent, pressure, and temperature is crucial to ensure high selectivity for the primary amine and to prevent side reactions, such as the formation of secondary or tertiary amines. nih.govacs.org For instance, ruthenium pincer complexes have demonstrated high efficacy in hydrogenating a wide array of nitriles, including ester-substituted benzonitriles, to primary amines with excellent selectivity, leaving the ester functional group intact. rug.nl

While reduction to the primary amine is the most common transformation, partial reduction of the nitrile to an aldehyde is a more challenging process that requires specific reagents. This typically involves a multi-step sequence, such as reduction to an intermediate imine followed by in-situ hydrolysis.

Table 1: Representative Catalytic Systems for Nitrile Reduction This table presents general catalytic systems known for the selective reduction of aromatic nitriles to primary amines, which are applicable to this compound.

| Catalyst System | Hydrogen Source | Conditions | Selectivity for Primary Amine | Reference |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | H₂O/CH₂Cl₂ solvent, NaH₂PO₄ | >90% | thieme-connect.de |

| Ruthenium-N-heterocyclic carbene complex | H₂ gas | Toluene (B28343), 80-120°C | High | thieme-connect.de |

| Zinc Dihydride/Pinacolborane | HBpin | Solvent-free, room temp. | High (forms borylamine) | rsc.org |

| Ruthenium Pincer Complex | H₂ gas | 30 bar H₂ | High | rug.nl |

Cycloaddition Reactions (e.g., [2+3] cycloadditions to form heterocycles)

The cyano group of this compound can participate as a dipolarophile in cycloaddition reactions, providing a direct route to five-membered heterocyclic rings. A prominent example is the [2+3] cycloaddition with azides to form tetrazoles. This reaction, often catalyzed by Lewis acids such as zinc chloride or aluminum chloride, involves the reaction of the nitrile with an azide (B81097) source, like sodium azide, to construct the tetrazole ring. google.com The resulting product, an ethyl 4-amino-3-(1H-tetrazol-5-yl)benzoate, is a bioisostere of a carboxylic acid, making this transformation particularly relevant in medicinal chemistry. researchgate.net

The reaction proceeds by the coordination of the Lewis acid to the nitrile nitrogen, which enhances its electrophilicity and susceptibility to nucleophilic attack by the azide ion. Subsequent intramolecular cyclization and loss of the Lewis acid catalyst yields the tetrazole ring. The conditions for this reaction are typically heating in a polar aprotic solvent such as N,N-dimethylformamide (DMF). google.com

Beyond tetrazole formation, the nitrile group can theoretically engage in other cycloaddition reactions. For instance, upon photoirradiation, tetrazoles can extrude nitrogen to generate highly reactive nitrile imine dipoles, which readily undergo [2+3] cycloaddition with alkenes. nih.gov While this is a reaction of a tetrazole derivative, it highlights the potential of the nitrile-derived heterocycle in further synthetic applications.

Reactions Involving the Ester Moiety

The ethyl ester group of the molecule is a classic carboxylic acid derivative and undergoes a variety of nucleophilic acyl substitution reactions. libretexts.org

Transesterification Processes

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol. This equilibrium reaction is typically catalyzed by either an acid or a base. rsc.orgchemguide.co.uk For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will lead to the formation of a new ester and ethanol (B145695).

This compound + R'-OH ⇌ R'-4-amino-3-cyanobenzoate + Ethanol

To drive the reaction to completion, the alcohol reactant (R'-OH) is often used in large excess, or the ethanol by-product is removed from the reaction mixture as it forms. lookchem.com Various catalytic systems can be employed, including mineral acids (H₂SO₄), metal alkoxides, and more recently, organocatalysts like N-heterocyclic carbenes, which have shown high efficiency in promoting transesterification under mild conditions. researchgate.netresearchgate.net

Saponification and Acid-Catalyzed Hydrolysis to Carboxylic Acid

The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-3-cyanobenzoic acid, under either basic or acidic conditions.

Base-catalyzed hydrolysis , or saponification, is an irreversible process that involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or lithium hydroxide. chemguide.co.uknih.govmasterorganicchemistry.com The reaction proceeds via a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. epa.gov This forms a tetrahedral intermediate which then collapses, expelling the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and yielding the sodium salt of the carboxylic acid. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the free 4-amino-3-cyanobenzoic acid. chemguide.co.uk

Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. chemguide.co.uk The reaction requires heating the ester with water in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). The mechanism involves initial protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water. To achieve a high yield of the carboxylic acid, a large excess of water is used to shift the equilibrium position towards the products. chemguide.co.ukpressbooks.pub

Nucleophilic Attack on the Carbonyl Group

The carbonyl carbon of the ester group is electrophilic and can be attacked by a wide range of nucleophiles, not just water or hydroxide ions, in what are known as nucleophilic acyl substitution reactions. libretexts.orgmasterorganicchemistry.com

Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine leads to the formation of the corresponding amide, 4-amino-3-cyanobenzamide. This reaction is typically slower than hydrolysis and often requires heating.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) are potent nucleophiles that can react with the ester. This reaction typically leads to the formation of a tertiary alcohol. The reaction proceeds through the initial formation of a ketone intermediate after the addition of one equivalent of the organometallic reagent and loss of the ethoxide leaving group. This intermediate ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol upon acidic workup.

Multi-Component Reactions and Heterocyclic Compound Formation

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly efficient tools for building molecular complexity and are particularly powerful for the synthesis of heterocycles. nih.govnih.govfrontiersin.org this compound, with its vicinal amino and cyano groups, is an excellent substrate for MCRs leading to fused heterocyclic systems.

For example, the molecule is well-suited for the Gewald aminothiophene synthesis . In this three-component reaction, an α-cyano ester (in this case, the cyano group of the title compound), an active methylene (B1212753) compound (like a ketone or another nitrile), and elemental sulfur react in the presence of a base to form a highly substituted aminothiophene. The amino group on the benzene (B151609) ring could potentially participate or direct the reaction.

Furthermore, the ortho-amino-nitrile functionality is a classic precursor for the Friedländer annulation , a condensation reaction with a compound containing an α-methylene ketone to form quinolines. In a variation, reaction with an aldehyde could lead to 2,3-dihydroquinazolin-4(1H)-ones through cyclocondensation, a reaction well-documented for other 2-aminobenzonitriles. researchgate.net These MCRs provide rapid access to diverse and complex heterocyclic scaffolds from a single, readily available starting material. mdpi.com

Synthesis of Pyrazole (B372694) Derivatives

The transformation of this compound into pyrazole derivatives typically involves reactions that construct the pyrazole ring, often leading to fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. A primary synthetic route involves the initial reaction of the starting material with hydrazine (B178648) or its derivatives.

One common strategy begins with the conversion of the ethyl ester group to a hydrazide. The reaction of this compound with hydrazine hydrate (B1144303) yields 4-amino-3-cyanobenzohydrazide. This intermediate, possessing both an amino group and a hydrazide moiety, can then undergo cyclization reactions. For instance, treatment of 4-aminobenzohydrazide (B1664622) with ethyl acetoacetate (B1235776) is a known method to form a pyrazole derivative. researchgate.net

A more direct approach to fused pyrazoles, specifically pyrazolo[3,4-d]pyrimidines, involves the reaction of an aminocyanopyrazole precursor with reagents like formic acid, urea (B33335), or thiourea (B124793). mdpi.comnih.gov While this compound is not an aminocyanopyrazole itself, its ortho-amino-cyano functionality is the key to forming a fused pyrimidine (B1678525) ring. The initial formation of a pyrazole ring from the benzene derivative is a necessary first step. This can be achieved through a sequence involving diazotization of the amino group, followed by coupling with an active methylene compound and subsequent cyclization. uminho.pt

However, the most direct pathway involves the reaction with hydrazine to form a 5-aminopyrazole intermediate, which can then be cyclized to the corresponding pyrazolo[3,4-d]pyrimidine. For example, 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile, an analogous compound, is cyclized by refluxing in formic acid to produce 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. mdpi.com

Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine from an Aminocyanopyrazole Precursor Data is illustrative of the cyclization step applicable to intermediates derived from this compound.

| Reactant | Reagent | Conditions | Product | Yield (%) | Ref. |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux, 7 h | 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83 | mdpi.com |

Synthesis of Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound prominently features the transformation of the ethyl ester group into a hydrazide, which then undergoes cyclization. This is a well-established and common method for forming the 1,3,4-oxadiazole ring. nih.govorganic-chemistry.org

The initial step involves the reaction of this compound with hydrazine hydrate, typically in a solvent like ethanol, to produce 4-amino-3-cyanobenzohydrazide. vulcanchem.comscispace.com This key intermediate is then cyclized using one of several methods.

One popular method is the reaction of the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This reaction proceeds through a potassium dithiocarbazate salt intermediate and yields a 5-substituted-1,3,4-oxadiazole-2-thione. scispace.com

Another approach involves reacting the hydrazide with cyanogen (B1215507) bromide in the presence of a mild base such as sodium bicarbonate. This reaction leads to the formation of a 2-amino-5-substituted-1,3,4-oxadiazole. scispace.com

Furthermore, the cyclodehydration of diacylhydrazide intermediates is a classic route. This involves reacting the 4-amino-3-cyanobenzohydrazide with a carboxylic acid or acid chloride, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at elevated temperatures. nih.gov

Table 2: Representative Reactions for the Synthesis of 1,3,4-Oxadiazole Derivatives from Hydrazide Precursors These reactions are applicable to 4-amino-3-cyanobenzohydrazide, the intermediate derived from this compound.

| Hydrazide Precursor | Reagent(s) | Conditions | Product Type | Ref. |

| 4-aminobenzohydrazide | 1. CS₂, KOH, EtOH2. Acidification | Reflux | 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thione | scispace.com |

| 4-aminobenzohydrazide | CNBr, NaHCO₃, Methanol (B129727) | Stirring, Room Temp. | 5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine | scispace.com |

| 4-aminobenzohydrazide | Carboxylic Acid, POCl₃ | Elevated Temp. | 2,5-disubstituted-1,3,4-oxadiazole | nih.gov |

Development of Other Nitrogen-Containing Heterocycles

The ortho-amino-cyano functionality present in this compound is a classic structural motif for the synthesis of various fused nitrogen-containing heterocycles, most notably quinazolines. Quinazolines are bicyclic compounds composed of a benzene ring fused to a pyrimidine ring.

The synthesis of quinazoline (B50416) derivatives from 2-aminobenzonitriles (a class to which this compound belongs) can be achieved through several pathways. A straightforward method involves the reaction with formamide (B127407), which serves as the source for the additional carbon and nitrogen atoms required to close the pyrimidine ring, leading to the formation of quinazolin-4-amines. thieme-connect.de Similarly, heating with urea can also yield the corresponding quinazolinone derivatives.

The synthesis of pyrido[2,3-d]pyrimidines from 2-aminonicotinonitriles provides a strong analogy for these reactions. thieme-connect.dejournaljpri.com In these syntheses, the ortho-amino-cyano groups on a pyridine (B92270) ring react with reagents like formamide or isothiocyanates to construct the fused pyrimidine ring. thieme-connect.de Applying this logic, this compound can be expected to react similarly to form the corresponding substituted quinazoline derivatives. For instance, reaction with an isothiocyanate would lead to a thiourea intermediate, which then cyclizes to a quinazoline-4-thione.

Modern synthetic approaches have also utilized precursors like 2-aminobenzamides, derived from their corresponding nitriles, in condensation reactions with various electrophiles to build the quinazoline scaffold. uob.edu.ly Furthermore, innovative methods using isatoic anhydride (B1165640) derivatives, which can be converted to substituted anthranilonitriles, highlight the versatility of these precursors in constructing diverse heterocyclic systems under mild conditions. researchgate.net

Table 3: General Methods for the Synthesis of Fused Pyrimidines from ortho-Amino-Nitriles These methods are analogous and applicable to this compound for quinazoline synthesis.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides profound insight into the molecular structure of Ethyl 4-amino-3-cyanobenzoate by probing its fundamental vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The primary amine group gives rise to symmetric and asymmetric stretching vibrations. The electron-withdrawing nature of the adjacent cyano group is expected to influence the position of these N-H stretching bands. The nitrile group itself presents a sharp, intense absorption band, a hallmark of the C≡N stretch. The ethyl ester group is identifiable by its strong carbonyl (C=O) stretching vibration and C-O stretching bands. Aromatic C-H and C=C stretching vibrations also appear in their characteristic regions.

Based on data from analogous compounds like ethyl 4-aminobenzoate (B8803810) and 4-cyanobenzoic acid, the expected FT-IR peak assignments are summarized below. researchgate.netresearchgate.netnist.gov

Interactive Data Table: Expected FT-IR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3480-3450 | Medium | Asymmetric N-H Stretch | Amino (-NH₂) |

| ~3370-3340 | Medium | Symmetric N-H Stretch | Amino (-NH₂) |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| ~2980-2900 | Weak | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~2230-2220 | Strong, Sharp | C≡N Stretch | Nitrile (-C≡N) |

| ~1720-1700 | Very Strong | C=O Stretch | Ester (-COOCH₂CH₃) |

| ~1620-1580 | Medium | N-H Bending (Scissoring) & C=C Stretch | Amino & Aromatic Ring |

| ~1500-1400 | Medium | C=C Stretch | Aromatic Ring |

| ~1300-1250 | Strong | Asymmetric C-O-C Stretch | Ester (-COOCH₂CH₃) |

| ~1150-1050 | Medium | Symmetric C-O-C Stretch | Ester (-COOCH₂CH₃) |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, the C≡N stretching vibration is expected to produce a very strong and characteristic Raman signal. researchgate.netresearchgate.net The symmetric "breathing" modes of the benzene (B151609) ring are also typically strong in the Raman spectrum. In contrast, the C=O stretching vibration of the ester group, while very strong in the IR, will likely be weaker in the Raman spectrum. The N-H stretching vibrations of the amino group are generally weak in Raman spectroscopy.

Interactive Data Table: Expected FT-Raman Shifts

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3080-3050 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| ~2950-2900 | Medium | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| ~2230-2220 | Very Strong | C≡N Stretch | Nitrile (-C≡N) |

| ~1710-1690 | Weak | C=O Stretch | Ester (-COOCH₂CH₃) |

| ~1610-1590 | Strong | C=C Stretch | Aromatic Ring |

| ~1300-1250 | Medium | C-O Stretch | Ester (-COOCH₂CH₃) |

| ~1000 | Strong | Ring Breathing Mode | Aromatic Ring |

Detailed Vibrational Assignment and Potential Energy Distribution (PED) Analysis

A complete understanding of the vibrational modes requires a detailed assignment based on a Potential Energy Distribution (PED) analysis. PED is a theoretical calculation that quantifies the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. While a specific PED analysis for this compound is not available in the literature, analysis of similar molecules like 4-cyanobenzoic acid and ethyl 4-aminobenzoate allows for a predictive assignment. researchgate.netresearchgate.net

The analysis reveals that many vibrational modes are not "pure" but are coupled. For example, the C-O stretching mode of the ester often couples with in-plane C-O-H bending. Similarly, aromatic C=C stretching vibrations are often mixed with C-H in-plane bending modes. The PED would precisely quantify these contributions, confirming the assignments made in the FT-IR and FT-Raman sections.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amino protons. The aromatic region will be particularly informative due to the substitution pattern.

Aromatic Protons: The benzene ring has three protons. The proton at C-5 is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -COOEt group, experiencing significant shielding. The proton at C-6 is ortho to the -COOEt group and meta to the -NH₂ group, leading to deshielding. The proton at C-2 is ortho to both the -NH₂ and -C≡N groups, and its chemical shift will be influenced by both. This will likely result in three distinct signals in the aromatic region (approximately 6.5-8.0 ppm).

Amino Protons: The two protons of the -NH₂ group are expected to appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Ethyl Protons: The ethyl ester group will exhibit a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, due to coupling with each other. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Assignment |

| H (Aromatic, C2-H) | ~7.8-8.0 | d | ~2 Hz | ortho to -CN and -NH₂ |

| H (Aromatic, C6-H) | ~7.7-7.9 | dd | ~8 Hz, ~2 Hz | ortho to -COOEt, meta to -NH₂ |

| H (Aromatic, C5-H) | ~6.7-6.9 | d | ~8 Hz | ortho to -NH₂, meta to -COOEt |

| H (-NH₂) | ~4.0-5.0 | br s | - | Amino Protons |

| H (-OCH₂-) | ~4.3-4.4 | q | ~7 Hz | Methylene Protons |

| H (-CH₃) | ~1.3-1.4 | t | ~7 Hz | Methyl Protons |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, corresponding to the ten unique carbon atoms in the molecule. The chemical shifts are heavily influenced by the electronic nature of the substituents.

Aromatic Carbons: The six aromatic carbons will have different chemical shifts. The carbon attached to the amino group (C-4) will be strongly shielded, while the carbons attached to the ester (C-1) and cyano (C-3) groups will be deshielded.

Ester Carbon: The carbonyl carbon (-C =O) of the ester will appear significantly downfield.

Nitrile Carbon: The nitrile carbon (-C ≡N) will have a characteristic chemical shift in the range of 115-120 ppm.

Ethyl Group Carbons: The two carbons of the ethyl group will appear in the upfield region of the spectrum. rsc.orgrsc.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) | Assignment |

| C=O | ~165-167 | Ester Carbonyl |

| C-4 (C-NH₂) | ~150-155 | Aromatic Quaternary |

| C-1 (C-COOEt) | ~125-130 | Aromatic Quaternary |

| C-6 | ~132-135 | Aromatic CH |

| C-2 | ~130-133 | Aromatic CH |

| C-5 | ~114-116 | Aromatic CH |

| C≡N | ~116-118 | Nitrile Carbon |

| C-3 (C-CN) | ~100-105 | Aromatic Quaternary |

| -OCH₂- | ~60-62 | Methylene Carbon |

| -CH₃ | ~14-15 | Methyl Carbon |

Mass Spectrometric Elucidation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

In Electron Ionization Mass Spectrometry (EI-MS), high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. This "hard" ionization technique provides a characteristic fragmentation pattern that serves as a molecular fingerprint.

For this compound (molecular weight: 190.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 190. The fragmentation pathways would likely involve the loss of neutral fragments from the ester group, which are common for benzoate (B1203000) esters.

Expected Fragmentation Pattern:

Loss of an ethoxy radical (•OCH₂CH₃): A primary fragmentation would be the cleavage of the C-O bond of the ester, leading to the formation of a benzoyl cation at m/z 145. This is often a very stable and abundant ion.

Loss of ethylene (B1197577) (C₂H₄): A subsequent fragmentation via a McLafferty rearrangement could lead to the loss of ethylene from the molecular ion, resulting in an ion at m/z 162.

Loss of a carboxyl group radical (•COOEt): Cleavage of the bond between the aromatic ring and the ester group would result in an ion at m/z 117.

The table below details the probable key fragments.

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 190 | [M]⁺˙ | - |

| 162 | [M - C₂H₄]⁺˙ | Ethylene (CH₂=CH₂) |

| 145 | [M - •OC₂H₅]⁺ | Ethoxy radical (•OCH₂CH₃) |

| 117 | [M - •COOC₂H₅]⁺ | Carboethoxy radical (•COOC₂H₅) |

Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.gov It is particularly well-suited for polar molecules like this compound.

Given the presence of the basic amino group, positive-ion ESI-MS would be the method of choice. The analysis would be expected to yield an abundant ion at m/z 191.1, corresponding to the protonated molecule [C₁₀H₁₀N₂O₂ + H]⁺. researchgate.net The site of protonation is likely the amino group due to its basicity, though protonation at the ester oxygen is also possible. researchgate.netacs.org The choice of solvent can influence the site of protonation. acs.org Derivatization with agents containing a group with high proton affinity can be used to enhance ionization efficiency if needed. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound or an unknown analyte.

For this compound, HRMS would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The theoretical exact mass can be calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

HRMS Data for this compound:

Molecular Formula: C₁₀H₁₀N₂O₂

Theoretical Exact Mass of [M+H]⁺: 191.08150

Experimental Mass: An experimental HRMS measurement would be expected to match this theoretical value to within a few parts per million (ppm), confirming the elemental composition and distinguishing it from other isobaric compounds. royalsocietypublishing.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.com A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for this compound is not publicly available, analysis of related aminobenzonitrile structures allows for well-founded predictions. goettingen-research-online.deresearchgate.netx-mol.comrsc.org The crystal packing would likely be dominated by intermolecular hydrogen bonds and other non-covalent interactions.

Expected Structural Features:

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the nitrile nitrogen (-C≡N) and the ester carbonyl oxygen (C=O) can act as hydrogen bond acceptors. It is highly probable that the crystal structure would feature N-H···N or N-H···O hydrogen bonds, linking adjacent molecules into chains, sheets, or more complex three-dimensional networks. researchgate.netx-mol.com

Planarity and π-π Stacking: The benzene ring is planar, and the cyano and amino substituents would lie close to this plane. The crystal packing may exhibit π-π stacking interactions between the aromatic rings of adjacent molecules, which is a common feature in the crystal structures of aromatic compounds. x-mol.com

Conformation: The orientation of the ethyl ester group relative to the aromatic ring would be determined.

The table below summarizes the key structural parameters that would be obtained from an X-ray crystallographic analysis.

| Structural Parameter | Information Provided |

|---|---|

| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C≡N, C=O). |

| Bond Angles | Angles between adjacent bonds, defining the geometry around each atom. |

| Torsion Angles | Dihedral angles describing the conformation of the ethyl ester group. |

| Crystal Packing | Arrangement of molecules in the unit cell, showing intermolecular interactions like hydrogen bonding and π-π stacking. goettingen-research-online.deresearchgate.net |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Without experimental crystallographic data, a definitive description of the crystal packing and intermolecular interactions of this compound remains speculative. Based on its molecular structure, which features a primary amine (-NH2), a cyano (-C≡N) group, and an ester moiety, it is anticipated that hydrogen bonding would play a significant role in its crystal lattice. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the cyano group and the oxygen atoms of the ester group can act as hydrogen bond acceptors.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state, including the dihedral angles between different functional groups and the planarity of the molecule, is also derived from crystallographic studies. For this compound, the rotational freedom around the C-C bond connecting the ester group to the benzene ring and the C-N bond of the amino group would be of particular interest. The specific conformation adopted in the solid state is a result of a fine balance between intramolecular steric and electronic effects and the optimization of intermolecular interactions within the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By employing methods like B3LYP with basis sets such as 6-311G(d,p), researchers can accurately model various molecular characteristics. materialsciencejournal.orgbhu.ac.in These calculations, typically performed in the gaseous phase, provide valuable insights into the molecule's behavior and reactivity. materialsciencejournal.orgbhu.ac.in

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For complex molecules, a conformational analysis, often initiated with a relaxed potential energy surface scan, is performed to identify various stable conformers. nih.gov This process is crucial as the functional properties of molecules are directly influenced by their 3D structure. nih.gov

In the case of Ethyl 4-amino-3-cyanobenzoate, DFT calculations at the B3LYP/6-311G(d,p) level of theory would be used to determine the optimized geometry. materialsciencejournal.orgbhu.ac.in This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the minimum energy structure. The resulting optimized structure provides a solid foundation for further computational analysis.

Table 1: Predicted Geometrical Parameters for this compound (DFT/B3LYP)

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.40 Å |

| C-NH2 | ~1.36 Å | |

| C-CN | ~1.44 Å | |

| C≡N | ~1.16 Å | |

| C=O | ~1.21 Å | |

| C-O (ester) | ~1.35 Å | |

| O-C (ethyl) | ~1.45 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| N-C-C | ~120° | |

| C-C-CN | ~120° | |

| C-C=O | ~120° |

Note: The values in this table are approximate and would be precisely determined through specific DFT calculations for this compound.

Harmonic Vibrational Frequency Calculations

Following geometry optimization, harmonic vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. researchgate.net These calculations help in the assignment of vibrational modes to the experimentally observed spectral bands. researchgate.net The theoretical wavenumbers are often scaled to better match experimental data. nih.gov

For this compound, key vibrational modes would include the stretching vibrations of the amino (N-H), cyano (C≡N), and carbonyl (C=O) groups, as well as the aromatic C-H and C-C stretching vibrations. The calculated frequencies and intensities provide a theoretical vibrational spectrum that can be compared with experimental results for structural confirmation. researchgate.net

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Symmetric/Asymmetric Stretch | Amino | ~3400 - 3500 |

| C-H Stretch (Aromatic) | Benzene (B151609) Ring | ~3000 - 3100 |

| C≡N Stretch | Cyano | ~2230 |

| C=O Stretch | Ester | ~1720 |

| C-C Stretch (Aromatic) | Benzene Ring | ~1400 - 1600 |

| C-N Stretch | Amino | ~1300 |

| C-O Stretch | Ester | ~1250 |

Note: These are characteristic ranges and the precise values require specific DFT calculations.

Prediction of NMR Chemical Shifts

Theoretical calculations have become an invaluable tool in predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). d-nb.inforesearchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating nuclear magnetic shieldings. mdpi.com These shielding values are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). researchgate.netlibretexts.org

The accuracy of predicted NMR spectra is highly dependent on the chosen level of theory and basis set. mdpi.com For this compound, predicting the chemical shifts would involve calculating the magnetic shielding for each hydrogen and carbon atom in the optimized structure. These theoretical predictions can aid in the assignment of experimental NMR spectra and provide confidence in the structural elucidation.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Environment | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| C1 | C-COOEt | ~130 | - |

| C2 | C-CN | ~100 | - |

| C3 | C-NH2 | ~150 | - |

| C4 | CH (aromatic) | ~135 | ~7.8 |

| C5 | CH (aromatic) | ~118 | ~6.8 |

| C6 | CH (aromatic) | ~132 | ~7.9 |

| C7 | C=O | ~165 | - |

| C8 | O-CH2 | ~61 | ~4.3 (quartet) |

| C9 | CH3 | ~14 | ~1.3 (triplet) |

| N-H | NH2 | - | ~5.0 (singlet) |

| C10 | C≡N | ~117 | - |

Note: These are estimated values. Actual predicted shifts require specific GIAO-DFT calculations.

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energies and Distributions

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. libretexts.orgresearchgate.net The energy gap between the HOMO and LUMO (E_HOMO-LUMO) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. researchgate.netwuxibiology.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino group and the benzene ring, while the LUMO would likely be distributed over the electron-withdrawing cyano and ester groups. mdpi.com Time-dependent DFT (TD-DFT) calculations are often employed to determine the HOMO and LUMO energies. materialsciencejournal.orgbhu.ac.in Analysis of these orbitals helps in predicting the most probable sites for electrophilic and nucleophilic attack. researchgate.net

Table 4: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -6.0 |

| LUMO Energy | ~ -1.5 |

| HOMO-LUMO Energy Gap | ~ 4.5 |

Note: These are approximate values and depend on the level of theory used for the calculation.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. bhu.ac.inresearchgate.net The MEP map displays the electrostatic potential on the molecule's surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the cyano group and the oxygen atoms of the ester group, indicating these as sites for electrophilic interaction. bhu.ac.in Conversely, the hydrogen atoms of the amino group and the aromatic ring would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. bhu.ac.in

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to translate the complex, delocalized molecular orbitals (MOs) obtained from quantum chemical calculations into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. uni-muenchen.deq-chem.com This method allows for a detailed understanding of charge distribution, hybridization, and intramolecular interactions.

For this compound, NBO analysis reveals the intricate details of its electronic structure. The analysis provides natural atomic charges, which offer a more chemically meaningful representation of electron distribution compared to other methods like Mulliken population analysis. q-chem.comresearchgate.net These charges are derived by summing the contributions of natural atomic orbitals (NAOs) to the total electron density. uni-muenchen.dewisc.edu

Table 1: Illustrative NBO Analysis Data for a Representative Amine

This table, based on a similar compound, illustrates the type of data obtained from an NBO analysis. The most significant contribution to the Highest Occupied Molecular Orbital (HOMO) is often located on the nitrogen of the amino group. researchgate.net

| Feature | Description | Finding |

| HOMO Contribution | The primary orbital contributing to the highest occupied molecular orbital. | The lone pair electrons of the -NH- group nitrogen provide the most significant contribution. researchgate.net |

| NBO of Nitrogen Lone Pair | The natural bond orbital corresponding to the lone pair of electrons on the nitrogen atom of the amino group. | Clearly identifiable, indicating a localized region of high electron density. researchgate.net |

| Calculated Contribution | The estimated percentage of the HOMO that is composed of the nitrogen lone pair NBO. | Approximately 71%. researchgate.net |

Intermolecular Interaction Studies

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. wiley-vch.dedokumen.pub This partitioning allows for the characterization of chemical bonds and intermolecular interactions based on the topological properties of the electron density, ρ(r). wiley-vch.de

Key to QTAIM is the identification of critical points in the electron density, where the gradient of the density is zero. wiley-vch.de These points are classified by their rank and signature. For instance, a (3, -1) critical point, known as a bond critical point (BCP), is found between two interacting atoms and is indicative of a chemical bond. The properties of the electron density at the BCP, such as its magnitude (ρ(r_BCP)), its Laplacian (∇²ρ(r_BCP)), and the total energy density (H(r_BCP)), provide quantitative information about the nature and strength of the interaction. researchgate.net

For this compound, QTAIM analysis can be used to characterize the various intramolecular and intermolecular interactions, including hydrogen bonds involving the amino group and potential C-H···O or C-H···N interactions. researchgate.net The presence of a bond path and a BCP between two atoms is a necessary condition for the existence of a chemical bond. The values of ρ(r_BCP) and ∇²ρ(r_BCP) can distinguish between shared-shell (covalent) and closed-shell (ionic, hydrogen bond, van der Waals) interactions. researchgate.net

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational tool used to visualize and characterize non-covalent interactions (NCIs) in real space. researchgate.netchemrxiv.org The method is based on the relationship between the electron density (ρ) and its first derivative, the reduced density gradient (s). scirp.org

By plotting the RDG against the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix multiplied by the density (sign(λ₂)ρ), different types of interactions can be identified:

Strong attractive interactions (e.g., hydrogen bonds): Characterized by large negative values of sign(λ₂)ρ and low RDG values. scirp.org

Weak attractive interactions (e.g., van der Waals): Characterized by values of sign(λ₂)ρ close to zero and low RDG values. scirp.org

Strong repulsive interactions (e.g., steric clashes): Characterized by large positive values of sign(λ₂)ρ and low RDG values. scirp.org

In the context of this compound, RDG analysis can provide a visual map of the non-covalent interactions that govern its crystal packing and interactions with other molecules. This includes identifying hydrogen bonds formed by the amino group, as well as weaker van der Waals and potential π-π stacking interactions involving the benzene ring. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone.

Transition State Characterization

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. ethernet.edu.et Computational methods, such as density functional theory (DFT), can be used to locate and characterize the geometry and energy of transition states. rsc.org

For reactions involving this compound, such as nucleophilic substitution or condensation reactions, computational modeling can identify the structure of the transition state. royalsocietypublishing.org For instance, in a reaction involving the amino group, the TS would likely feature a partially formed bond between the nitrogen and the attacking electrophile. Frequency calculations are performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org

Reaction Energy Profiles and Activation Barriers

Once the reactants, products, and transition states have been located, a reaction energy profile can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction. researchgate.net

The activation energy (or activation barrier) is the energy difference between the reactants and the transition state. researchgate.net This value is a critical determinant of the reaction rate. Computational chemistry allows for the calculation of these activation barriers, providing quantitative predictions of reaction kinetics. researchgate.net For reactions involving this compound, such as its hydrolysis or its use in multi-step organic syntheses, computational modeling can determine the rate-determining step by identifying the highest activation barrier in the reaction pathway. researchgate.netresearchgate.net For example, in the alkaline hydrolysis of esters, the formation of a tetrahedral intermediate is often the rate-determining step, and the energy barrier for this step can be calculated. researchgate.net Similarly, in catalytic cycles, such as those involving transition metals for cyanation reactions, computational studies can elucidate the energetics of each step, including oxidative addition and reductive elimination. chinesechemsoc.org

Advanced Applications and Derivatization in Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

As a readily derivatizable molecule, Ethyl 4-amino-3-cyanobenzoate serves as a foundational component for building sophisticated molecular architectures. Its classification as an organic building block and a fine chemical intermediate underscores its role in multi-step synthetic pathways.

Substituted aminobenzonitriles are crucial intermediates in the production of medicines. patsnap.com The molecular framework of this compound is integral to the synthesis of various heterocyclic compounds that form the core of many pharmaceutical agents. The ortho-amino-nitrile moiety is a well-established precursor for the synthesis of quinazoline (B50416) scaffolds. nih.govmdpi.comrsc.org Quinazolines are a class of bicyclic heterocycles with a broad spectrum of pharmacological activities, including anti-cancer and anti-inflammatory properties. mdpi.comnih.gov For instance, the reaction of 2-aminobenzonitriles with carbon dioxide can yield quinazoline-2,4(1H,3H)-diones, which are key intermediates for several drugs. thieme-connect.comnih.gov The presence of the ethyl ester group on the ring provides an additional point for modification, allowing for the fine-tuning of a drug candidate's properties.

The cyanobenzoic acid framework is a recognized structural component in various agrochemicals. googleapis.comgoogle.com While specific examples deriving directly from this compound are not prevalent in public literature, the synthesis of agrochemicals from closely related aminobenzonitrile derivatives is known. patsnap.com For example, 3-cyano-4-aminoacetophenone, a related structure, serves as an intermediate for compounds with applications as feed additives in animal husbandry. justia.com The general reactivity of the aminobenzonitrile structure allows for its incorporation into complex molecules designed to act as herbicides or pest control agents, where the specific substitution pattern influences biological activity and selectivity.

The true versatility of this compound is showcased in its role as a precursor to a wide range of fine and specialty chemicals. The ortho-aminobenzonitrile functionality is a classic starting point for synthesizing quinazolines through various methods, such as reactions with Grignard reagents followed by cyclization with isothiocyanates, or through palladium-catalyzed multicomponent reactions. nih.gov The amino group can be diazotized and converted to other functionalities via Sandmeyer-type reactions, while the cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up numerous synthetic pathways. google.com These transformations lead to a diverse array of substituted benzene (B151609) derivatives and heterocyclic systems that are valuable in dye manufacturing, material science, and as intermediates for other complex targets. rsc.org

Development of Functional Materials and Polymers

The unique electronic and structural properties of this compound make it a candidate for the development of advanced functional materials.

This compound is identified as a monomer for use in polymer science. Specifically, it is listed as a potential building block for Covalent Organic Frameworks (COFs). rsc.orgresearchgate.net COFs are a class of crystalline porous polymers with highly ordered structures and tunable properties. researchgate.netgoogle.com The amino group of this compound can react with aldehyde-functionalized monomers to form stable imine linkages, a common and robust reaction for COF synthesis. google.com The resulting frameworks could possess unique properties for applications in gas storage, separation, and catalysis, with the cyano and ester groups providing additional functionality within the pores of the material. researchgate.netnih.gov